molecular formula C9H12N2O2 B1273681 5-Amino-2-(dimethylamino)benzoic acid CAS No. 344303-78-2

5-Amino-2-(dimethylamino)benzoic acid

Cat. No. B1273681
M. Wt: 180.2 g/mol
InChI Key: OROBFLSZISKPSY-UHFFFAOYSA-N
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Description

5-Amino-2-(dimethylamino)benzoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their behaviors, which can be extrapolated to understand the potential characteristics of 5-Amino-2-(dimethylamino)benzoic acid.

Synthesis Analysis

The synthesis of related compounds involves diazotization and coupling reactions. For instance, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid is achieved by diazotization of anthranilic acid followed by coupling with 2-amino-4,6-dimethylpyrimidine . Similarly, the synthesis of 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid involves diazotization of 2-amino-5-bromo thiazole and subsequent reaction with an alkaline alcohol solution of 3-dimethyl amino benzoic acid . These methods suggest that the synthesis of 5-Amino-2-(dimethylamino)benzoic acid could also involve diazotization and coupling steps.

Molecular Structure Analysis

Spectroscopic techniques such as 1H NMR, FT-IR, mass spectrometry, and UV-Vis are commonly used to characterize the molecular structure of synthesized compounds . Computational methods like Density Functional Theory (DFT) can also be employed to predict and confirm the geometry and spectroscopic properties of these compounds . The structure of 5-Amino-2-(dimethylamino)benzoic acid could similarly be elucidated using these analytical and computational techniques.

Chemical Reactions Analysis

The reactivity of related compounds with nucleophilic agents has been studied, indicating that these compounds can undergo substitution and addition reactions . For example, the reaction of 2,5-[(13)C]-dimethyl-p-benzoquinonediimine with nucleophilic amino acids through electrophile-nucleophile mechanisms results in various adducts . This suggests that 5-Amino-2-(dimethylamino)benzoic acid may also react with nucleophiles, potentially leading to a range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined through a combination of experimental techniques and theoretical calculations. For instance, thermal analysis, electrical conductivity, magnetic susceptibility, and XRD data provide insights into the stability, electronic properties, and crystalline structure of these compounds . The electrochemical properties can be revealed through electrochemical measurements . These methods could be applied to determine the properties of 5-Amino-2-(dimethylamino)benzoic acid, such as its stability, solubility, and reactivity.

Scientific Research Applications

Synthesis and Activity Studies

  • The synthesis of derivatives involving 5-Amino-2-(dimethylamino)benzoic acid has been a focus of several studies. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with the acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, showing anti-inflammatory activity in certain concentrations (Lynch et al., 2006).

Biological Activity Studies

  • Research includes the synthesis of azo ligands and coordinate complexes using 5-Amino-2-(dimethylamino)benzoic acid derivatives, which have shown potential in antimicrobial and antifungal activities (Jaber, Kyhoiesh, & Jawad, 2021).

Antimicrobial and Anticancer Research

  • Studies also involve the synthesis of amino acid hydrazides using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl- methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide (HATU) as a coupling reagent. Some of these compounds, along with their Cu and Cd complexes, were tested for antimicrobial activity, showing effectiveness against S. aureus and E. coli (Khattab, 2005).

Structural and Chemical Analysis

  • Research has been conducted on the polymorphs of 4-(N,N-dimethylamino)benzoic acid, providing insights into the molecular structure and intermolecular interactions (Aakeröy, Desper, & Levin, 2005).

Corrosion Inhibition Studies

  • Benzothiazole derivatives, including those using 5-Amino-2-(dimethylamino)benzoic acid, have been synthesized to study their effect on corrosion inhibition against steel in acidic environments. These inhibitors showed high efficiency and stability (Hu et al., 2016).

properties

IUPAC Name

5-amino-2-(dimethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,10H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROBFLSZISKPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384436
Record name 5-amino-2-(dimethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(dimethylamino)benzoic acid

CAS RN

344303-78-2
Record name 5-amino-2-(dimethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-dimethylamino-5-nitro-benzoic acid (200 mg, 0.95 mmol) in methanol (15 ml) was hydrogenated over 10% Pd/C (20 mg) at 30 psi until no further gas uptake was observed. The reaction mixture was then filtered over celite and the filtrate evaporated to yield the crude product. Recrystallisation using pet. ether yielded 5-amino-2-dimethylamino-benzoic acid (110 mg, 70%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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